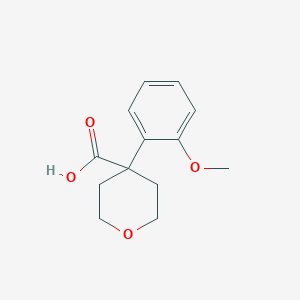

![molecular formula C14H14O2 B1415009 [4-(3-Methylphenoxy)phenyl]methanol CAS No. 53818-56-7](/img/structure/B1415009.png)

[4-(3-Methylphenoxy)phenyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

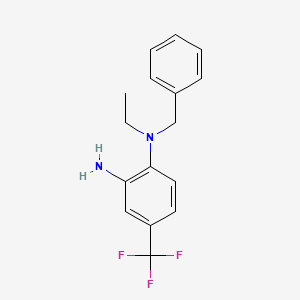

“[4-(3-Methylphenoxy)phenyl]methanol” is an organic chemical compound with the molecular formula C14H14O2 . It has a molar mass of 214.26 g/mol .

Synthesis Analysis

The synthesis of phenols, which “[4-(3-Methylphenoxy)phenyl]methanol” is a derivative of, can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

The molecular structure of “[4-(3-Methylphenoxy)phenyl]methanol” consists of a phenyl ring attached to a methanol group through a methylphenoxy group .Physical And Chemical Properties Analysis

“[4-(3-Methylphenoxy)phenyl]methanol” has a molecular weight of 214.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Solvatochromism and Molecular Interactions

- Solvatochromism and Molecular Probes : A study by Nandi et al. (2012) discusses the synthesis of nitro-substituted phenolates exhibiting solvatochromism. These compounds are used as probes to investigate binary solvent mixtures, displaying unique UV-vis spectroscopic behavior in alcohol/water mixtures. This research contributes to understanding solvent-solute interactions and solvatochromic switches.

Catalysis and Chemical Synthesis

- Catalytic Methylation of Phenol : In a study on the catalysis of phenol methylation, Mathew et al. (2002) discuss the use of Cu-Co ferrospinel systems. This process results in the production of o-cresol and 2,6-xylenol, with the phenol methylation being sequential and influenced by the catalyst composition.

- Antimycobacterial Activity : A study by Ali and Yar (2007) explores the synthesis of phenol derivatives with potent antimycobacterial activities. This research contributes to the development of novel antimicrobial agents.

- Selective Detection of Al3+ Ions : Manna et al. (2020) Manna, Chowdhury, & Patra, 2020) developed a phenyl thiadiazole-based Schiff base receptor for the selective detection of Al3+ ions, demonstrating its application in chemical analysis and environmental monitoring.

Material Science and Nanotechnology

- Polymer Solar Cells : In the field of renewable energy, Zhou et al. (2013) reported the enhancement of efficiency in polymer solar cells through methanol treatment. This study shows the potential of simple chemical treatments in improving the performance of solar energy devices.

Pharmacology and Biochemistry

- Inhibition of Matrix Metalloproteinase 2 (MMP2) : Tao et al. (2010) Tao, Fisher, Shi, Mobashery, & Schlegel, 2010) examined the inhibition mechanism of MMP2 by SB-3CT, a phenylsulfonyl derivative, providing insights into the development of selective MMP2 inhibitors for therapeutic purposes.

Safety And Hazards

The safety data sheet for a similar compound, 2-Methoxy-4-methylphenol, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment, and to use personal protective equipment when handling .

Zukünftige Richtungen

Recent advances in the synthesis and applications of m-Aryloxy phenols, which “[4-(3-Methylphenoxy)phenyl]methanol” is a derivative of, have shown potential in various industries, including plastics, adhesives, and coatings. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .

Eigenschaften

IUPAC Name |

[4-(3-methylphenoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9,15H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBCPJQVVMEFOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(3-Methylphenoxy)phenyl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

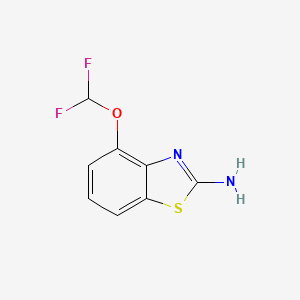

![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1414926.png)

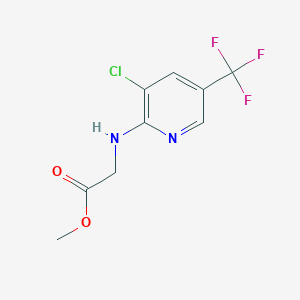

![ethyl 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1414930.png)

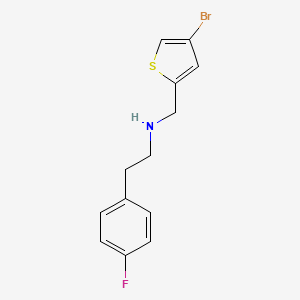

![N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1414931.png)

![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)

![3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1414943.png)

![3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1414945.png)

![N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B1414947.png)